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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

triphenylsulfonium hexafluoroantimonate (TPS-SbF6) as a photoacid generator (PAG) in

extreme ultraviolet (EUV) lithography. The focus is on understanding and minimizing

outgassing to ensure optimal performance and prevent contamination of EUV optics.

Frequently Asked Questions (FAQs)
Q1: What is outgassing in EUV lithography and why is it a concern?

A1: Outgassing is the release of volatile molecules from the photoresist film upon exposure to

EUV radiation. In the high-vacuum environment of an EUV scanner, these outgassed species

can contaminate the sensitive multilayer mirrors of the optical system. This contamination leads

to a reduction in mirror reflectivity, which in turn decreases the throughput and lifetime of the

expensive EUV optics.[1]

Q2: What are the primary sources of outgassing from a photoresist containing

triphenylsulfonium hexafluoroantimonate?

A2: The primary sources of outgassing in a chemically amplified resist (CAR) containing TPS-

SbF6 include:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15129288?utm_src=pdf-interest
https://www.benchchem.com/product/b15129288?utm_src=pdf-body
https://eureka.patsnap.com/report-resist-outgassing-and-contamination-control-for-euv-scanners
https://www.benchchem.com/product/b15129288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15129288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decomposition of the Photoacid Generator (PAG): Upon EUV exposure, the TPS-SbF6

cation can decompose, leading to the release of fragments. For triphenylsulfonium-based

PAGs, common outgassed species include benzene.[2]

Deprotection of the Polymer Resin: The acid generated by the PAG catalyzes a deprotection

reaction in the polymer resin, releasing volatile protecting groups.

Residual Casting Solvent: Any solvent remaining in the photoresist film after the post-apply

bake can contribute to outgassing.

Polymer Resin Fragments: High-energy EUV photons can directly cause chain scission or

degradation of the polymer backbone, leading to the release of various organic fragments.

Q3: What are the typical outgassed species from photoresists containing triphenylsulfonium-

based PAGs?

A3: While specific data for TPS-SbF6 is limited, studies on other triphenylsulfonium PAGs (like

TPS-nonaflate) in model resists have identified outgassing of species such as benzene, which

originates from the decomposition of the triphenylsulfonium cation.[2] Other potential

outgassing products can include fragments from the polymer and protecting groups.

Q4: How does the EUV dose affect outgassing?

A4: Higher EUV exposure doses generally lead to increased outgassing.[3] This is because a

higher dose results in greater degradation of the photoacid generator and more extensive

deprotection reactions within the polymer matrix.[3] Studies on resists with fluorine-containing

anions in the PAG have shown a significant loss of fluorine with increasing dose, indicating

substantial PAG degradation.[3]

Troubleshooting Guides
This section provides solutions to common problems encountered during EUV lithography

experiments with photoresists containing triphenylsulfonium hexafluoroantimonate.

Issue 1: High Levels of Outgassing Detected by
Residual Gas Analyzer (RGA)
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Possible Causes Troubleshooting Steps

Incomplete Soft Bake (Post-Apply Bake)

Optimize the post-apply bake (PAB)

temperature and time to ensure maximum

removal of the casting solvent. Verify the bake

uniformity across the wafer.

High PAG Concentration

While a higher PAG loading can increase

sensitivity, it can also lead to more outgassing.

Experiment with reducing the TPS-SbF6

concentration to find a balance between

photospeed and outgassing.

Unstable Polymer Matrix

The polymer resin itself may be susceptible to

degradation under EUV exposure. Consider

using a more robust polymer backbone that is

less prone to chain scission.

Sub-optimal Post-Exposure Bake (PEB)

An inappropriate PEB temperature or time can

lead to incomplete deprotection reactions within

the vacuum chamber. Optimize PEB parameters

to ensure the deprotection reaction goes to

completion during the bake step, minimizing

outgassing during exposure.

Contamination in the EUV System

Ensure the vacuum chamber is clean and free

from other sources of hydrocarbons. Run a

baseline RGA scan of the empty chamber to

identify any background contamination.[4]

Issue 2: Progressive Decrease in EUV Mirror Reflectivity
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Possible Causes Troubleshooting Steps

Deposition of Carbonaceous Species

This is a direct consequence of high outgassing

levels. Implement the troubleshooting steps for

"High Levels of Outgassing." Consider the use

of a topcoat to mitigate the escape of outgassed

molecules.

Outgassing of Fluorine-Containing Species

The hexafluoroantimonate (SbF6-) anion can be

a source of fluorine-containing fragments. While

specific data for SbF6- is scarce, other fluorine-

containing anions are known to outgas.[3] This

may require exploring alternative PAGs with

non-fluorinated anions if fluorine-related

contamination is confirmed.

Inefficient Pumping of Outgassed Species

Verify the efficiency of the vacuum pumping

system in the EUV tool. A higher pumping speed

can help to remove outgassed molecules before

they reach the optics.[4]

Experimental Protocols
Protocol 1: Measurement of Photoresist Outgassing
using Residual Gas Analysis (RGA)
This protocol outlines a general procedure for quantifying outgassing from a photoresist film

containing TPS-SbF6 during EUV exposure.

1. Sample Preparation: a. Spin-coat the photoresist onto a silicon wafer to the desired

thickness (e.g., 100 nm). b. Perform a post-apply bake (PAB) on a hot plate to remove the

casting solvent. The temperature and duration should be optimized for the specific resist

formulation.

2. RGA System Setup: a. Introduce the wafer into a high-vacuum chamber equipped with a

quadrupole mass spectrometer (RGA).[5] b. The base pressure of the chamber should be

below 1.0 x 10⁻⁶ Pa.[5] c. Position the wafer at a fixed distance from the RGA detector (e.g.,

100 mm).[5]
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3. Data Acquisition: a. Record a baseline RGA spectrum of the chamber with the unexposed

wafer to measure the background outgassing. b. Expose a defined area of the wafer to EUV

radiation. The EUV source can be a synchrotron or a plasma-based source.[5] c. During

exposure, continuously monitor the partial pressures of various mass-to-charge ratios (m/z)

with the RGA. Pay close attention to m/z values corresponding to expected fragments of TPS-

SbF6 (e.g., benzene at m/z = 78) and polymer/protecting group fragments. d. After exposure,

continue to monitor the outgassing for a period to detect any post-exposure outgassing.

4. Data Analysis: a. Subtract the baseline RGA spectrum from the spectrum recorded during

exposure to isolate the outgassing from the photoresist. b. The partial pressure increase of

specific fragments can be used to quantify the outgassing rate. The total outgassing rate can

be calculated by summing the partial pressure increases of all outgassed species.[5]

Quantitative Data
The following table summarizes typical outgassing data for different types of photoacid

generators. Note that specific quantitative data for TPS-SbF6 is not readily available in the

public domain. The data presented here is for illustrative purposes to show the range of

outgassing observed for different PAG types.

Photoacid
Generator (PAG)
Type

Common
Outgassed Species
from PAG

Typical Total
Outgassing Rate
Range
(molecules/cm²/s)

Reference

Triphenylsulfonium-

based (e.g., TPS-

nonaflate)

Benzene 10¹¹ - 10¹³ [2]

Iodonium-based
Iodobenzene,

Benzene
10¹¹ - 10¹³ General Literature

Non-ionic PAGs
Varies depending on

structure

Generally lower than

ionic PAGs
General Literature
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EUV-Induced Outgassing Workflow
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Caption: Workflow of EUV-induced outgassing from a photoresist film.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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